molecular formula C6H13NO10P2 B13959901 Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- CAS No. 55339-20-3

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-

Cat. No.: B13959901
CAS No.: 55339-20-3
M. Wt: 321.12 g/mol
InChI Key: PJXKZTFOBRSZOY-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of glycine, a carboxymethyl group, and a diphosphonoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- typically involves the reaction of glycine with carboxymethylating and diphosphonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Common reagents used in the synthesis include chloroacetic acid for carboxymethylation and phosphorous acid derivatives for diphosphonation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with enzymes and proteins. Its ability to chelate metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.

Medicine

In medicine, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests possible applications in drug development and diagnostics.

Industry

Industrially, this compound may be used in the formulation of specialized chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(carboxymethyl)glycine: Lacks the diphosphonoethyl group.

    N-(1,1-diphosphonoethyl)glycine: Lacks the carboxymethyl group.

    N-(carboxymethyl)-N-(phosphonomethyl)glycine: Contains a phosphonomethyl group instead of diphosphonoethyl.

Uniqueness

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is unique due to the presence of both carboxymethyl and diphosphonoethyl groups

Properties

CAS No.

55339-20-3

Molecular Formula

C6H13NO10P2

Molecular Weight

321.12 g/mol

IUPAC Name

2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid

InChI

InChI=1S/C6H13NO10P2/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)

InChI Key

PJXKZTFOBRSZOY-UHFFFAOYSA-N

Canonical SMILES

CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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